Thiirane

Catalog No.
S571123
CAS No.
420-12-2
M.F
C2H4S
M. Wt
60.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiirane

CAS Number

420-12-2

Product Name

Thiirane

IUPAC Name

thiirane

Molecular Formula

C2H4S

Molecular Weight

60.12 g/mol

InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2

InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N

SMILES

C1CS1

Solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
In water, 2.8X10+4 mg/L at 25 °C (est)

Synonyms

divinyl sulfide, divinylsulfide, ethene, 1,1'-thiobis-, ethylene sulfide, thiirane, vinyl sulfide

Canonical SMILES

C1CS1

Precursor for Functionalized Molecules

Thiirane's high reactivity stems from the inherent ring strain present in its three-membered structure. This strain makes the C-S bond susceptible to nucleophilic attack, allowing thiirane to react readily with various functional groups. This property makes it a valuable precursor for synthesizing a diverse range of functionalized molecules, including:

  • Thioethers: Thiiranes can be readily converted to thioethers (sulfide analogs of ethers) by reacting them with various nucleophiles, such as thiols or alcohols. These thioethers find applications in various fields, including medicinal chemistry and material science .
  • Thiiranes: By reacting thiirane with itself, researchers can obtain longer chain thiiranes containing multiple sulfur atoms. These compounds exhibit unique properties and are being explored for their potential applications in material science and organic synthesis .
  • Heterocycles: Thiirane can act as a starting material for the synthesis of diverse heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in the ring structure. These heterocycles often possess unique biological and functional properties, making them valuable in drug discovery and material science research .

Exploring Biological Activity

Due to its high reactivity, thiirane itself exhibits various biological activities, including:

  • Cytotoxic effects: Studies have shown that certain thiirane derivatives exhibit cytotoxic properties, meaning they can kill or damage cells. This characteristic makes them potential candidates for cancer research and development of novel anticancer agents .
  • Antimicrobial activity: Some thiirane derivatives have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential application in the development of new antimicrobial agents .

Thiirane, commonly referred to as ethylene sulfide, is a three-membered cyclic compound with the molecular formula C2H4S\text{C}_2\text{H}_4\text{S}. It is recognized as the smallest sulfur-containing heterocycle and the simplest episulfide. The structure of thiirane features a sulfur atom bonded to two carbon atoms, forming a triangular shape. According to electron diffraction studies, the C-C and C-S bond lengths are approximately 1.473 Å and 1.811 Å, respectively, with bond angles of 66.0° for C-C-S and 48.0° for C-S-C . Thiirane is characterized by its highly unpleasant odor, typical of many organosulfur compounds .

Thiirane is a hazardous compound with a strong, unpleasant odor. It is toxic upon inhalation, ingestion, or skin contact []. Thiirane is also flammable and can irritate the eyes and respiratory tract [].

Here are some safety precautions to consider when handling thiirane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care and dispose of waste according to proper regulations.
, including:

  • Ring-opening Reactions: Thiirane can react with nucleophiles such as amines to form 2-mercaptoethylamines, which serve as effective chelating ligands .
  • Oxidation: When oxidized with periodate, thiirane produces ethylene episulfoxide .
  • Thermal Decomposition: Thiirane dioxides can decompose thermally to yield alkenes with the elimination of sulfur dioxide .

These reactions highlight the versatility of thiirane in organic synthesis and its potential applications in various chemical processes.

Thiirane can be synthesized through various methods:

  • From Ethylene Carbonate: A common method involves reacting ethylene carbonate with potassium thiocyanate under vacuum conditions to produce thiirane .
    KSCN+C2H4O2COKOCN+C2H4S+CO2\text{KSCN}+\text{C}_2\text{H}_4\text{O}_2\text{CO}\rightarrow \text{KOCN}+\text{C}_2\text{H}_4\text{S}+\text{CO}_2
  • Microwave Irradiation: Thiiranes can also be synthesized in excellent yields via microwave irradiation of a mixture of α-haloketones and O,O-diethyl hydrogen phosphorodithioate in solvent-free conditions .
  • Ring-opening Reactions: Recent literature describes a method using deep eutectic solvents for the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts .

These methods demonstrate the adaptability and efficiency of thiirane synthesis in organic chemistry.

Thiirane and its derivatives have several applications:

  • Chemical Intermediates: They serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Ligands in Coordination Chemistry: Thiiranes can act as ligands due to their ability to coordinate with metal ions.
  • Material Science: Their unique properties make them suitable for use in polymer chemistry and materials science.

The versatility of thiirane allows for its utilization across multiple fields.

Thiirane shares similarities with other cyclic sulfur compounds but possesses unique characteristics that distinguish it:

CompoundStructureUnique Features
ThiiraneC2H4S\text{C}_2\text{H}_4\text{S}Smallest sulfur-containing heterocycle
OxiraneC2H4O\text{C}_2\text{H}_4\text{O}Contains oxygen instead of sulfur
ThietaneC4H8S\text{C}_4\text{H}_8\text{S}Larger ring structure (four-membered)
ThiolaneC4H10S\text{C}_4\text{H}_{10}\text{S}Similar size but contains more carbon atoms

Thiirane's three-membered ring structure contributes to its high reactivity compared to larger cyclic compounds like thietane or thiolane. This unique feature makes it particularly valuable in synthetic chemistry where strain-induced reactivity is advantageous.

Color/Form

Colorless liquid

XLogP3

0.6

Boiling Point

55.5 °C
decomposes at 57 °C

Density

1.0130 g/cu m at 20 °C

LogP

log Kow = 0.81 (est)

Melting Point

-109 °C

UNII

A2W5165740

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

249.98 mmHg
250 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

420-12-2

Wikipedia

Ethylene sulfide

Methods of Manufacturing

...SYNTHESIZED BY REACTION OF 2-HALOETHYLTHIOCYANATES WITH SODIUM SULFIDE. OTHER METHODS...INCL...(1) REACTION OF ETHYLENE CARBONATE WITH SODIUM OR POTASSIUM THIOCYANATE; (2) REACTION OF ETHYLENE MONOTHIOCARBONATE WITH SODIUM CARBONATE... ...METHODS OF SYNTHESIS INCL...(3) REACTION OF ETHYLENE OXIDE WITH THIOUREA, INORGANIC THIOCYANATES OR CARBONYL SULFIDE.
PROBABLY BY REACTION OF ETHYLENE OXIDE WITH POTASSIUM THIOCYANATE OR THIOUREA IN AQUEOUS SOLUTION

General Manufacturing Information

Thiirane: ACTIVE
PATENTS HAVE BEEN FILED FOR USE OF ETHYLENE SULFIDE AS MONOMER... (EG, IN THE PRODN OF HOMOPOLYMERS & COPOLYMERS), AS A MODIFYING AGENT FOR OTHER POLYMERS (EG, CELLULOSE), AS CHEMICAL INTERMEDIATE (EG, FOR PESTICIDES AND LUBRICANT ADDITIVES) & AS DIRECT-ACTING DISINFECTANT.

Analytic Laboratory Methods

RAULIN F, TOUPANCE G; SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF VOLATILE ORGANIC SULFUR COMPOUNDS AND C1-C4 HYDROCARBONS; J CHROMAT 90: 218 (1974). GAS CHROMATOGRAPHY CAN BE USED FOR THE DETERMINATION OF ETHYLENE SULFIDE.

Interactions

WHEN TESTED FOR ETHYLENE-LIKE ACTIVITY & ETHYLENE ANTAGONISM USING TOBACCO LEAVES, ETHYLENE SULFIDE SHOWED APPARENT ETHYLENE ACTIVITY.

Dates

Modify: 2023-08-15

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